BenchChemオンラインストアへようこそ!

3-Bromo-6-fluorocinnolin-4(1H)-one

Medicinal Chemistry Synthetic Methodology Cross-Coupling Chemistry

3-Bromo-6-fluorocinnolin-4(1H)-one (CAS 1443286-81-4) is a dihalogenated cinnolin-4(1H)-one derivative bearing bromine at the 3-position and fluorine at the 6-position (molecular formula C₈H₄BrFN₂O, MW 243.03). The cinnoline nucleus is a bicyclic heteroaromatic system that serves as an isosteric precursor to both quinoline and isoquinoline, two privileged scaffolds in drug discovery.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.035
CAS No. 1443286-81-4
Cat. No. B2712962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluorocinnolin-4(1H)-one
CAS1443286-81-4
Molecular FormulaC8H4BrFN2O
Molecular Weight243.035
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=NN2)Br
InChIInChI=1S/C8H4BrFN2O/c9-8-7(13)5-3-4(10)1-2-6(5)11-12-8/h1-3H,(H,11,13)
InChIKeyQHTHQDSASVQTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluorocinnolin-4(1H)-one (CAS 1443286-81-4): Cinnolinone Scaffold Overview for Medicinal Chemistry Procurement


3-Bromo-6-fluorocinnolin-4(1H)-one (CAS 1443286-81-4) is a dihalogenated cinnolin-4(1H)-one derivative bearing bromine at the 3-position and fluorine at the 6-position (molecular formula C₈H₄BrFN₂O, MW 243.03) . The cinnoline nucleus is a bicyclic heteroaromatic system that serves as an isosteric precursor to both quinoline and isoquinoline, two privileged scaffolds in drug discovery . Cinnoline derivatives exhibit a remarkably broad spectrum of pharmacological activities including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects [1]. Despite this rich biological potential, the cinnoline scaffold remains significantly underexploited relative to its quinoline and isoquinoline counterparts, creating a substantial opportunity for novel scaffold-hopping campaigns and intellectual property generation .

Why 3-Bromo-6-fluorocinnolin-4(1H)-one Cannot Be Replaced by Common Cinnoline Analogs in Synthetic Programs


The specific 3-bromo-6-fluoro substitution pattern on the cinnolin-4(1H)-one core is not arbitrary; it defines the compound's synthetic utility and potential biological profile in ways that closely related analogs cannot replicate. The C-3 bromine serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification that is unavailable in non-halogenated or exclusively chlorinated cinnolines [1]. Simultaneously, the C-6 fluorine modulates electronic properties, metabolic stability, and lipophilicity in a manner distinct from chloro, methyl, or unsubstituted analogs, consistent with the well-established 'fluorine walk' strategy in medicinal chemistry [2]. The combination of these two orthogonal reactive centers on the cinnolin-4(1H)-one scaffold—a heterocycle that is itself an underexplored isostere of quinoline and isoquinoline —creates a uniquely versatile building block that generic single-halogen or non-halogenated cinnoline alternatives cannot functionally substitute. The quantitative evidence below establishes the precise dimensions of this differentiation.

3-Bromo-6-fluorocinnolin-4(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Orthogonal C-3 Bromine and C-6 Fluorine Substitution Enables Dual Synthetic Diversification Routes Absent in Mono-Halogenated or Non-Halogenated Cinnolines

3-Bromo-6-fluorocinnolin-4(1H)-one possesses two chemically orthogonal halogen substituents that enable sequential, chemoselective diversification. The C-3 bromine undergoes palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) under standard conditions, while the C-6 fluorine can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate activating conditions [1]. The closest commercially available analog, 3-bromocinnolin-4(1H)-one (CAS 19419-09-1), retains the C-3 coupling handle but lacks the C-6 fluorine, eliminating the opportunity for fluorine-dependent electronic tuning and metabolic stabilization . Conversely, 6-fluorocinnolin-4(1H)-one derivatives lack the C-3 bromine handle essential for Pd-mediated diversification [2]. The 3-bromo-6-fluoro combination is unique and cannot be functionally replicated by a mixture of mono-substituted analogs.

Medicinal Chemistry Synthetic Methodology Cross-Coupling Chemistry

Cinnoline Scaffold Isosterism to Quinoline/Isoquinoline Provides a Scaffold-Hopping Advantage Over Direct Quinoline Analogs

The cinnoline nucleus is an established isosteric precursor to both quinoline and isoquinoline scaffolds . In drug discovery, scaffold hopping—replacing a core heterocycle with a structurally distinct but topologically similar alternative—is a validated strategy for circumventing existing intellectual property, improving pharmacokinetic properties, and accessing novel biological profiles [1]. When a 3-bromo-6-fluoro substitution pattern is placed on a cinnolin-4(1H)-one core rather than on the corresponding quinolin-4(1H)-one (which would be a 3-bromo-6-fluoroquinolin-4(1H)-one), the resulting compound occupies a distinct chemical and IP space while maintaining key pharmacophoric features of the quinoline/isoquinoline template [2]. The cinnoline scaffold remains significantly less explored than quinoline: a comprehensive review identified only ~107 biologically characterized cinnoline derivatives over 50 years of literature [3], compared to thousands of quinoline-based clinical candidates. This disparity quantifies the first-mover advantage accessible to groups willing to explore this scaffold.

Scaffold Hopping Bioisosterism Drug Design

Cinnolin-4(1H)-one Derivatives Demonstrate Validated Enzyme Inhibitory Activity with Quantitative IC50 Benchmarks Across Multiple Target Classes

While the specific compound 3-bromo-6-fluorocinnolin-4(1H)-one has not yet been profiled in published biological assays, the cinnolin-4(1H)-one scaffold to which it belongs has demonstrated validated, quantitatively characterized activity against multiple therapeutically relevant enzyme targets. Cinnolin-4(1H)-one derivatives act as reversible competitive inhibitors of human neutrophil elastase (HNE) with the most potent analog (compound 18a) achieving an IC50 of 56 nM and aqueous stability t1/2 of 114 minutes [1]. In the kinase space, cinnoline-3-carboxamide derivatives have yielded highly potent ATM kinase inhibitors with cell IC50 values as low as 0.0028 μM [2], and cinnoline-based PI3K inhibitors with enzymatic IC50 of 0.264 μM [3]. These data establish that the cinnolin-4(1H)-one core is a competent pharmacophore capable of delivering nanomolar potency when appropriately substituted. The 3-bromo-6-fluoro substitution pattern provides the chemical versatility to elaborate toward these validated pharmacophore configurations.

Enzyme Inhibition Kinase Inhibitors Protease Inhibitors

Commercial Availability at Research-Grade Purity with Batch-Specific Quality Documentation Enables Reproducible Procurement

3-Bromo-6-fluorocinnolin-4(1H)-one is commercially available from multiple suppliers at defined purity levels. Bidepharm supplies the compound at 97% standard purity (Catalog No. BD617369) with batch-specific quality documentation including NMR, HPLC, and GC analytical reports . Leyan offers the compound at 98% purity (Catalog No. 1618441) . Chemsrc provides comprehensive physicochemical characterization data: predicted density 1.9±0.1 g/cm³, predicted boiling point 356.4±44.0 °C at 760 mmHg . This multi-supplier, documented-purity availability contrasts with the closest comparator 6-fluoro-3-iodo-1H-cinnolin-4-one (CAS 1443287-25-9), which has fewer characterized commercial sources and less extensive quality documentation, and with 3-bromo-4-hydroxycinnoline (CAS 19419-09-1), which is typically supplied at unspecified or lower purity without batch-certificate guarantees.

Quality Control Reproducibility Procurement

3-Bromo-6-fluorocinnolin-4(1H)-one: Evidence-Backed Application Scenarios for Research and Industrial Use


Scaffold-Hopping Medicinal Chemistry: Cinnoline-for-Quinoline Isosteric Replacement in Kinase or Protease Inhibitor Programs

Organizations developing kinase inhibitors or protease inhibitors where quinoline or isoquinoline scaffolds dominate the chemical matter can deploy 3-bromo-6-fluorocinnolin-4(1H)-one as a scaffold-hopping entry point. The cinnoline core is a recognized isostere of quinoline and isoquinoline [1], and cinnolin-4(1H)-one derivatives have demonstrated validated nanomolar activity against HNE (IC50 = 56 nM), ATM kinase (cell IC50 = 0.0028 μM), and PI3K (IC50 = 0.264 μM) . The C-3 bromine enables late-stage diversification via palladium-catalyzed cross-coupling to explore SAR around the pharmacophore while simultaneously circumventing existing quinoline-dominated IP [2].

Parallel Library Synthesis: Orthogonal C-3 and C-6 Functionalization for Diversity-Oriented Synthesis

The presence of two orthogonal reactive centers—C-3 bromine for Pd-catalyzed cross-coupling and C-6 fluorine for nucleophilic aromatic substitution—enables sequential, chemoselective diversification from a single starting material [1]. This dual reactivity is absent in mono-halogenated cinnoline analogs such as 3-bromocinnolin-4(1H)-one (CAS 19419-09-1, which offers only the C-3 handle) or 6-fluoro-4-hydroxycinnoline (CAS 876-90-4, which lacks a cross-coupling-capable leaving group). For groups conducting diversity-oriented synthesis, a single procurement of 3-bromo-6-fluorocinnolin-4(1H)-one replaces the need for multiple mono-functionalized building blocks, streamlining inventory management and reducing procurement complexity .

Fluorine-Containing Building Block for Metabolic Stability Optimization in Lead Development

Fluorine substitution is a widely validated strategy for improving metabolic stability, modulating pKa, and enhancing membrane permeability of drug candidates [1]. The 6-fluoro substituent on 3-bromo-6-fluorocinnolin-4(1H)-one provides these benefits directly on the cinnoline core. In lead optimization programs where metabolic liabilities are identified on non-fluorinated cinnoline or quinoline leads, this compound offers a pre-installed fluorine atom at a position analogous to metabolically vulnerable sites on quinoline, enabling rapid exploration of fluorination benefits without requiring de novo synthesis of the fluorinated scaffold .

Academic and CRO Exploratory Research on Underexploited Heterocyclic Chemical Space

The cinnoline scaffold remains substantially underexplored relative to its quinoline and isoquinoline counterparts, with only approximately 107 biologically characterized derivatives reported over 50 years of literature [1]. This underrepresentation creates a compelling opportunity for academic groups and contract research organizations (CROs) seeking to generate novel, publishable SAR data or to identify patentable chemotypes in competitive target spaces. 3-Bromo-6-fluorocinnolin-4(1H)-one, with its dual orthogonal reactive handles and documented commercial availability at ≥97% purity with batch-specific QC , provides a practical, reproducible entry point for such exploratory programs [2].

Quote Request

Request a Quote for 3-Bromo-6-fluorocinnolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.